molecular formula C17H18N6O3 B13025689 1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13025689
M. Wt: 354.4 g/mol
InChI Key: KUPUYZXKGHBFPY-UHFFFAOYSA-N
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Description

1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive amination of 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and can be used in studies related to enzyme inhibition and cellular processes.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[5,4-e][1,2,4]triazine derivatives, such as:

Uniqueness

1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its specific structural features, such as the presence of the morpholinophenyl group and the pyrimido[5,4-e][1,2,4]triazine core

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

1,6-dimethyl-3-(4-morpholin-4-ylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C17H18N6O3/c1-21-16(24)13-15(19-17(21)25)22(2)20-14(18-13)11-3-5-12(6-4-11)23-7-9-26-10-8-23/h3-6H,7-10H2,1-2H3

InChI Key

KUPUYZXKGHBFPY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)N4CCOCC4)C

Origin of Product

United States

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